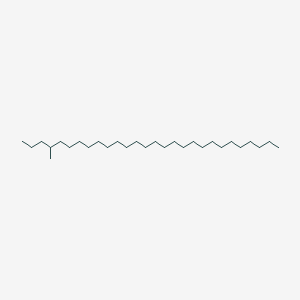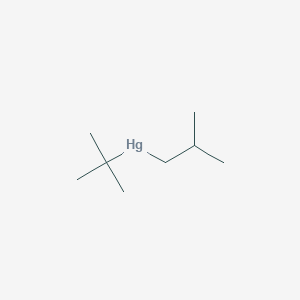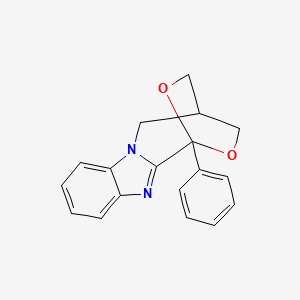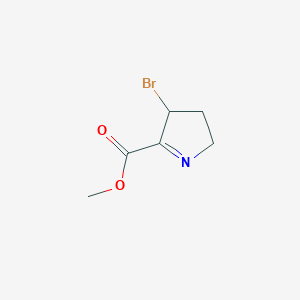
Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a bromine atom and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine in the presence of a catalyst such as iron (III) chloride . The reaction conditions often include mild temperatures and aqueous solvents to facilitate the formation of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidation states of the pyrrole ring.
Applications De Recherche Scientifique
Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group can participate in various binding interactions with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution and electrophilic addition reactions, which can alter the function of biological macromolecules.
Comparaison Avec Des Composés Similaires
Methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate: This compound features two bromine atoms and a similar pyrrole ring structure.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another pyrrole derivative with distinct functional groups.
Uniqueness: Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of both a bromine atom and a methyl ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Propriétés
Numéro CAS |
72978-15-5 |
|---|---|
Formule moléculaire |
C6H8BrNO2 |
Poids moléculaire |
206.04 g/mol |
Nom IUPAC |
methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C6H8BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h4H,2-3H2,1H3 |
Clé InChI |
FEKFETYVIHEQCR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)


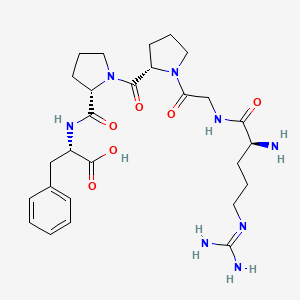

![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
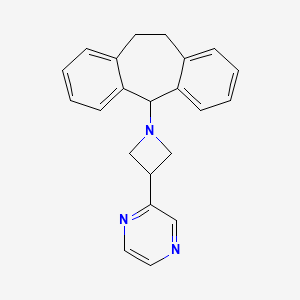

![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
